Tachykinin antagonist 1 is a compound that selectively inhibits the tachykinin receptor 1, also known as the neurokinin 1 receptor. This receptor plays a significant role in various physiological processes and is implicated in several pathological conditions, including pain, anxiety, and inflammation. The endogenous ligand for this receptor is substance P, a neuropeptide involved in pain perception and other functions. Tachykinin antagonists have gained attention for their potential therapeutic applications in treating conditions related to excessive tachykinin signaling.
Tachykinin antagonist 1 belongs to the class of non-peptide antagonists targeting tachykinin receptors. It is classified under the broader category of neurokinin receptor antagonists. These antagonists are designed to block the action of tachykinins, particularly substance P, at the receptor level, thereby modulating the physiological responses mediated by these neuropeptides.
The synthesis of tachykinin antagonist 1 involves several steps that typically include:
Tachykinin antagonist 1 has a molecular formula of CHClNOS. The structure features:
The three-dimensional conformation of tachykinin antagonist 1 is crucial for its efficacy as an antagonist.
Tachykinin antagonist 1 undergoes specific interactions with tachykinin receptors that can be described as follows:
These interactions are typically characterized through radioligand binding assays and functional studies in cell lines expressing the neurokinin 1 receptor.
The mechanism of action for tachykinin antagonist 1 involves:
Relevant data regarding its stability and reactivity are critical for formulation development in pharmaceutical applications.
Tachykinin antagonist 1 has several potential applications in scientific research and medicine:
The quest for tachykinin antagonists originated from the study of naturally occurring tachykinin peptides, which share a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) critical for receptor activation across bilaterian species [1] [4]. Early vertebrate tachykinins like Substance P (SP) and neurokinin A (NKA) were isolated in the 1930s–1980s, while invertebrate counterparts (e.g., locustatachykinins) revealed a distinct FX₁GX₂Ramide structure, indicating deep evolutionary divergence in ligand-receptor systems [4] [6]. Gene duplication events in vertebrates expanded the tachykinin receptor family into three G protein-coupled receptors (NK1R, NK2R, NK3R), each with preferential affinity for SP, NKA, or neurokinin B (NKB) [1] [9]. This receptor diversity necessitated selective antagonists to dissect physiological roles. First-generation antagonists (e.g., Spantide) were peptide-based but suffered from low potency, neurotoxicity, and poor receptor discrimination due to conserved ligand-binding domains [8]. The evolutionary imperative to overcome these limitations drove the development of metabolically stable, receptor-subtype-selective agents, culminating in second-generation peptidomimetics like Tachykinin Antagonist 1 [1] [8].
Table 1: Evolutionary Milestones in Tachykinin Ligand-Receptor Systems
Species/Clade | Tachykinin Peptides | Receptor Characteristics | Functional Implications |
---|---|---|---|
Mammals | SP, NKA, NKB, HK-1 | NK1R, NK2R, NK3R with distinct selectivity | Pain, inflammation, emesis, smooth muscle control |
Protochordates (Ciona) | Ci-TK-I (SP-like), Ci-TK-II | Single Ci-TK-R with broad ligand affinity | Feeding, reproduction |
Insects (Drosophila) | DTK1–DTK6 (FX₁GX₂Ramide) | Single DTKR (NK1R-like) | Olfactory processing, motor control, nociception |
Panarthropoda | Natalisins (divergent peptides) | NTLR receptor | Reproduction-specific signaling |
The molecular identity of Tachykinin Antagonist 1 was defined in U.S. Patent 5,968,923, which disclosed a novel class of non-peptide compounds targeting tachykinin receptors with high specificity [2]. This patent detailed the strategic replacement of peptide bonds with heterocyclic scaffolds to enhance metabolic stability and blood-brain barrier penetration. Key structural innovations included:
Table 2: Structural Innovations in US5968923-Derived Antagonists
Structural Element | Chemical Feature | Role in Antagonism | Biological Impact |
---|---|---|---|
Core Scaffold | Quinoline/Benzodiazepine | Mimics SP/NKA C-terminus | Blocks receptor activation pocket |
Chirality Modifiers | D-Phenylalanine derivatives | Prevents peptidase cleavage | ↑ Plasma stability (t₁/₂ > 90 min) |
Selectivity Determinants | 3,5-Bis(trifluoromethyl)benzyl | Binds NK2R transmembrane domain | NK2R/NK1R selectivity ratio: 150:1 |
Solubility Enhancers | N-Methylpiperazine | Improves pharmacokinetics | ↑ Oral bioavailability (F = 40–60%) |
Tachykinin Antagonist 1 epitomizes second-generation peptidomimetics, which merged peptide-like receptor engagement with drug-like pharmacokinetics. Unlike first-generation antagonists (e.g., [D-Arg¹,D-Trp⁷,⁹]SP), which exhibited neurotoxicity and promiscuous receptor blockade, this class achieved:
Table 3: Comparative Profiles of Second-Generation Tachykinin Antagonists
Antagonist | Chemical Class | Primary Target (Kᵢ, nM) | Selectivity vs. Off-Targets | Key Therapeutic Indication |
---|---|---|---|---|
Tachykinin Antagonist 1 | Non-peptide peptidomimetic | NK2R (2.5) | >100-fold (NK1R, NK3R) | IBS, asthma |
MEN 10,207 | Linear peptide | NK2R (15) | Moderate (NK1R) | Gut motility disorders |
L-659,877 | Cyclic peptide | NK2R (0.8) | Low (bombesin receptors) | Preclinical research tool |
SR 48968 (saredutant) | Non-peptide | NK2R (0.3) | >500-fold (NK1R) | Depression, urinary incontinence |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1